molecular formula C8H4FNO4 B12982177 7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid

7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid

Cat. No.: B12982177
M. Wt: 197.12 g/mol
InChI Key: SDCNMBZWYTWJBS-UHFFFAOYSA-N
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Description

7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid: is a chemical compound with the following IUPAC name: 2-hydroxy-1,3-benzoxazole-6-carboxylic acid . Its chemical formula is C8H5NO4 . This compound belongs to the class of benzoxazole derivatives and contains a carboxylic acid functional group. It is a solid substance that is stable at room temperature under inert atmospheric conditions .

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the introduction of a fluorine atom at the 7-position of the benzoxazole ring. While specific methods may vary, one common approach is through nucleophilic substitution reactions using a fluorine-containing reagent.

Reaction Conditions:: The fluorination step typically occurs under mild conditions, ensuring the stability of the other functional groups present. The choice of reagents and solvents plays a crucial role in achieving high yields.

Industrial Production Methods:: Although information on large-scale industrial production methods is limited, laboratory-scale synthesis provides a foundation for further exploration and optimization.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Substitution: Substitution reactions at the 7-position (e.g., halogenation) are feasible.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis under appropriate conditions.

Common Reagents and Conditions::

    Fluorinating Agents: Reagents containing fluorine, such as or , are used for fluorination.

    Acidic Conditions: Acidic media facilitate hydrolysis of the carboxylic acid group.

Major Products:: The primary product is 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid itself. Side products may include partially fluorinated derivatives.

Scientific Research Applications

Chemistry::

Biology and Medicine::

    Drug Development: Investigating its biological activity and potential as a drug candidate.

    Fluorinated Biomolecules: Understanding the impact of fluorination on biological processes.

Industry::

    Materials Science:

    Fluorinated Polymers: Incorporation into polymers for enhanced properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid is unique in its fluorination pattern, similar compounds include other benzoxazole derivatives and carboxylic acids.

Properties

Molecular Formula

C8H4FNO4

Molecular Weight

197.12 g/mol

IUPAC Name

7-fluoro-2-oxo-3H-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C8H4FNO4/c9-5-3(7(11)12)1-2-4-6(5)14-8(13)10-4/h1-2H,(H,10,13)(H,11,12)

InChI Key

SDCNMBZWYTWJBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C(=O)O)F)OC(=O)N2

Origin of Product

United States

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